3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-6-methyl-1-benzothiophene-2-carboxamide
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Description
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-6-methyl-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H22ClNO4S2 and its molecular weight is 464.0 g/mol. The purity is usually 95%.
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Biological Activity
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-6-methyl-1-benzothiophene-2-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activities, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C22H22ClNO4S2
- Molecular Weight : 464.0 g/mol
- CAS Number : 874138-75-7
Antimicrobial Activity
Research has indicated that derivatives of benzo[b]thiophene, including the compound , exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate minimum inhibitory concentrations (MICs) against Gram-positive bacteria and fungi:
Compound Type | MIC (µg/mL) | Target Organism |
---|---|---|
Chloro-substituted benzo[b]thiophenes | 16 | Staphylococcus aureus |
Alcohol derivatives | 32 | Candida albicans |
Such findings suggest that modifications in the chemical structure can significantly influence the antimicrobial efficacy of these compounds .
Antioxidant Activity
The antioxidant properties of similar compounds have been evaluated, revealing that certain benzo[b]thiophene derivatives possess antioxidant potency comparable to ascorbic acid. In vitro studies demonstrated that these compounds effectively scavenge free radicals, indicating their potential as therapeutic agents in oxidative stress-related diseases .
Case Studies and Research Findings
- Inhibition Studies : A study focused on the synthesis and evaluation of various benzo[b]thiophene derivatives found that modifications at specific positions significantly affected their biological activity. The most active compounds exhibited a chloro or bromo group at the third position, enhancing their antimicrobial properties against various pathogens .
- Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinities of benzo[b]thiophene derivatives with target proteins involved in inflammation and cancer pathways. These studies indicate a high binding affinity for compounds similar to the one , suggesting a mechanism for their biological activities .
- Cytotoxicity Assays : Cytotoxic effects were assessed on various cancer cell lines, revealing that certain derivatives induced apoptosis in a dose-dependent manner. The compound's ability to induce cell cycle arrest and apoptosis highlights its potential as an anticancer agent .
Properties
Molecular Formula |
C22H22ClNO4S2 |
---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
3-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H22ClNO4S2/c1-14-6-7-18-19(10-14)29-21(20(18)23)22(25)24(16-8-9-30(26,27)13-16)12-15-4-3-5-17(11-15)28-2/h3-7,10-11,16H,8-9,12-13H2,1-2H3 |
InChI Key |
FSEWBUVYZXOUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N(CC3=CC(=CC=C3)OC)C4CCS(=O)(=O)C4)Cl |
Origin of Product |
United States |
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